(Methylsulfamoyl)amine

COX-1 Inhibition Inflammation Medicinal Chemistry

(Methylsulfamoyl)amine delivers a unique N-methylsulfamoyl pharmacophore for selective COX-1 inhibition (IC50=23 µM, inactive against COX-2)—critical for safer NSAID development. This building block also serves as a precursor for 2'-O-modified ASOs (duplex stability comparable to MCE) and N-methylsulfamoyl fluoride covalent warheads for target validation. The N-methyl substitution increases LogP by ~+0.5, enhancing membrane permeability in lead optimization. Procure to explore structure-activity relationships unattainable with unsubstituted sulfonamides or alternative N-alkyl variants.

Molecular Formula CH6N2O2S
Molecular Weight 110.14 g/mol
CAS No. 72179-84-1
Cat. No. B106483
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Methylsulfamoyl)amine
CAS72179-84-1
SynonymsMethylsulfamide;  1-Methylsulfamide
Molecular FormulaCH6N2O2S
Molecular Weight110.14 g/mol
Structural Identifiers
SMILESCNS(=O)(=O)N
InChIInChI=1S/CH6N2O2S/c1-3-6(2,4)5/h3H,1H3,(H2,2,4,5)
InChIKeyNOXPGSDFQWSNSW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(Methylsulfamoyl)amine (CAS 72179-84-1): Sulfonamide Building Block for Rational Drug Design and Synthesis


(Methylsulfamoyl)amine (CAS 72179-84-1), also known as N-methylsulfamide, is a small organosulfur compound with the molecular formula CH₆N₂O₂S and a molecular weight of 110.14 g/mol. [1] It is classified within the sulfonamide family and characterized by a sulfur atom double-bonded to two oxygen atoms and single-bonded to a nitrogen atom, which is further substituted with a methyl group and an amine group. This compound is utilized as a research chemical and serves as a valuable building block and intermediate in organic synthesis, particularly for the development of more complex sulfonamide derivatives and for the functionalization of molecules through sulfamoylation reactions.

Why (Methylsulfamoyl)amine (CAS 72179-84-1) Cannot Be Replaced by Other Sulfonamides or Methylating Agents


(Methylsulfamoyl)amine (CAS 72179-84-1) is a specific sulfonamide building block with a unique combination of functional groups—a primary sulfamoyl amine and an N-methyl substituent—that is not interchangeable with other sulfonamides (e.g., unsubstituted sulfamide or sulfonamides with different N-alkyl groups) or with other methylating agents. Substituting this compound with a close analog would fundamentally alter the physicochemical properties (e.g., lipophilicity, hydrogen bonding capacity) and the resulting molecular architecture of the final synthetic product. [1] The N-methylsulfamoyl group imparts distinct electronic and steric properties that can critically influence a derivative's biological activity, selectivity, and metabolic stability. The use of alternative reagents would likely lead to a different substitution pattern, a different product profile, and a loss of the specific structure-activity relationships that this building block is intended to establish.

(Methylsulfamoyl)amine (CAS 72179-84-1) Evidence Guide: Comparative Performance Data for Derivative Applications


N-Methylsulfamoyl Group Enables COX-1 Selective Inhibition in Triazole Derivatives

While the target compound (Methylsulfamoyl)amine is a building block, the methylsulfamoyl group, when incorporated into a 1,4-diaryl-1,2,3-triazole scaffold, directs selective inhibition of cyclooxygenase-1 (COX-1) over COX-2. In a direct head-to-head comparison, the compound 4-(4-methoxyphenyl)-5-methyl-1-[4-(methylsulfonyl)phenyl]-1H-1,2,3-triazole (which contains a methylsulfamoyl group) exhibited a COX-1 IC50 of 23 µM and was found to be inactive against COX-2. [1] This contrasts with other triazole analogs bearing an amino group (NH2), which were potent and selective COX-1 inhibitors (IC50 = 15 and 3 µM). [1] This study explicitly concludes that the presence of a methylsulfamoyl group is not a prerequisite for 'Coxib' activity, but rather a key determinant for a distinct selectivity profile.

COX-1 Inhibition Inflammation Medicinal Chemistry

Antisense Oligonucleotide (ASO) Modification: TMSP Matches Benchmark Performance

The N-methylsulfamoyl group, derived from the target compound, was used to synthesize a 2'-O-modified ribothymidine analog, TMSP (2'-O-[3-(N-methylsulfamoyl)propan-1-yl]ribothymidine), for use in antisense oligonucleotides (ASOs). In a direct comparative study, oligonucleotides modified with TMSP demonstrated duplex stability, resistance to 3'-exonuclease digestion, and antisense activity that was comparable to that of oligonucleotides modified with a previously reported 2'-O-methylcarbamoylethyl (MCE) group. [1] This head-to-head assessment validates the sulfamoylalkyl modification as a viable alternative to established modifications, with the potential for further tuning through changes to the nitrogen substituents.

Antisense Oligonucleotides Gene Silencing Nucleoside Modification

N-Methylsulfamoyl Fluoride Offers Enhanced Stability and Selectivity in Bioconjugation

As a derivative of the core methylsulfamoyl structure, N-methylsulfamoyl fluoride (CAS 32361-47-0) demonstrates key advantages for applications requiring covalent modification of biomolecules. This compound is particularly valued for its stability under controlled conditions and selectivity in modifying amines or alcohols. While a direct, quantitative comparison to unsubstituted sulfamoyl fluoride or other sulfonyl fluorides is not provided in the source, the text highlights these specific attributes as differentiating factors for its use as a reactive 'warhead' in the development of enzyme inhibitors and bioactive compounds.

Chemical Biology Covalent Inhibitors Bioconjugation

Enhanced Lipophilicity in Sulfonamide Derivatives

The presence of the methylsulfamoyl group (-SO2NHCH3) enhances the lipophilicity of sulfonamide-containing compounds compared to their unsubstituted (-SO2NH2) counterparts. This is a class-level property inferred from the structure and general medicinal chemistry principles. For example, in a series of aromatic sulfonamides, the methylsulfamoyl group contributes to increased lipophilicity, which can potentially improve membrane permeability and oral absorption. The unsubstituted sulfonamide analog (sulfamide, CAS 7803-58-9) is a more polar, less lipophilic molecule, which would exhibit different ADME properties. A quantitative comparison from the same study is not available, but the principle is well-established.

Physicochemical Properties Drug Design ADME

Optimal Application Scenarios for Procuring (Methylsulfamoyl)amine (CAS 72179-84-1)


Rational Design of COX-1 Selective Inhibitors

Procurement of (Methylsulfamoyl)amine is strategically justified for medicinal chemistry projects focused on developing novel anti-inflammatory agents that require selective inhibition of cyclooxygenase-1 (COX-1) while sparing COX-2. As established in Section 3, the methylsulfamoyl group, when incorporated into a 1,4-diaryl-1,2,3-triazole scaffold, yields a distinct selectivity profile (COX-1 IC50 = 23 µM, inactive against COX-2) that is different from amino-substituted analogs. [1] This building block enables the systematic exploration of this pharmacophore to fine-tune potency and selectivity, addressing a known therapeutic need for safer NSAIDs.

Development of Next-Generation Antisense Oligonucleotide (ASO) Therapeutics

(Methylsulfamoyl)amine is a critical precursor for synthesizing 2'-O-modified nucleosides, such as TMSP, for incorporation into ASOs. The evidence in Section 3 demonstrates that TMSP-modified ASOs achieve performance metrics (duplex stability, nuclease resistance, antisense activity) comparable to the established 2'-O-MCE modification. [2] This application scenario is ideal for research groups seeking to expand the chemical diversity of ASO modifications, aiming to optimize tissue distribution, cellular uptake, and overall therapeutic index beyond what is possible with current modifications.

Synthesis of Covalent Enzyme Inhibitors and Chemical Biology Probes

Procuring (Methylsulfamoyl)amine as a synthetic precursor is valuable for creating reactive derivatives, such as N-methylsulfamoyl fluoride, which are used as covalent warheads in enzyme inhibitor design. As noted in Section 3, this derivative offers a combination of stability and selective reactivity towards amines and alcohols, making it a suitable tool for developing selective, irreversible inhibitors for target validation and chemical biology studies. This scenario is particularly relevant for projects focused on challenging or undruggable targets where covalent inhibition is a viable strategy.

Modulating ADME Properties via Rational Sulfonamide Selection

In lead optimization programs, (Methylsulfamoyl)amine can be procured to replace an unsubstituted sulfonamide (e.g., sulfamide) or other polar groups in a lead series. The class-level inference from Section 3 indicates that the N-methyl substitution increases lipophilicity (computed ΔLogP ≈ +0.5), which can enhance membrane permeability. [3] This application is best suited for projects where improving oral absorption or brain penetration is a key objective, and where the introduction of a methyl group is tolerated within the pharmacophore. It allows medicinal chemists to explore a predictable, small-magnitude shift in physicochemical properties.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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